3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is a bicyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a diazabicyclo nonane core, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from aldehydes, amines, and activated alkenes. This multicomponent reaction is followed by reduction and lactamization to yield the desired bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Acts as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo(4.2.1)nonane: Another bicyclic compound with a different ring structure.
3,7-Diazabicyclo(3.3.1)nonane: Similar core structure but different substituents.
Uniqueness
3,9-Diazabicyclo(331)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
3527-45-5 |
---|---|
Molecular Formula |
C13H30Cl3N3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N,N-dimethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c1-14(2)8-5-9-16-10-12-6-4-7-13(11-16)15(12)3;;;/h12-13H,4-11H2,1-3H3;3*1H |
InChI Key |
XRPGXOSIPDRDEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CN(C2)CCCN(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.